molecular formula C9H9N3O B3424794 4-(2-Methoxyphenyl)-1h-1,2,3-triazole CAS No. 369363-77-9

4-(2-Methoxyphenyl)-1h-1,2,3-triazole

Cat. No.: B3424794
CAS No.: 369363-77-9
M. Wt: 175.19 g/mol
InChI Key: DXFUGJOFNXTOGO-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the methoxy group on the phenyl ring enhances the compound’s reactivity and biological activity.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions .

Mode of Action

Similar compounds have been shown to exhibitaffinity towards alpha1-adrenergic receptors , ranging from 22 nM to 250 nM . This suggests that 4-(2-Methoxyphenyl)-1h-1,2,3-triazole may interact with its targets in a similar manner, leading to changes in cellular signaling and function.

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, it is plausible that this compound may affect these pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been shown to exhibit an acceptable pharmacokinetic profile . This suggests that this compound may have similar ADME properties, which would impact its bioavailability and efficacy.

Result of Action

Given its potential interaction with alpha1-adrenergic receptors, it may lead to changes in cellular signaling and function, particularly in smooth muscle cells in blood vessels, lower urinary tract, and prostate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is generally known that factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(2-Hydroxyphenyl)-1H-1,2,3-triazole.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

4-(2-Methoxyphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyphenyl)-1H-1,2,3-triazole
  • 4-(2-Chlorophenyl)-1H-1,2,3-triazole
  • 4-(2-Nitrophenyl)-1H-1,2,3-triazole

Uniqueness

4-(2-Methoxyphenyl)-1H-1,2,3-triazole is unique due to the presence of the methoxy group, which enhances its reactivity and biological activity compared to other similar compounds. The methoxy group can participate in various chemical reactions, making the compound a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

4-(2-methoxyphenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-5-3-2-4-7(9)8-6-10-12-11-8/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFUGJOFNXTOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287802
Record name 5-(2-Methoxyphenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369363-77-9
Record name 5-(2-Methoxyphenyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369363-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxyphenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyphenyl)-1H-1,2,3-triazole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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